molecular formula C12H13ClO3 B12648686 Benzoic acid, 4-(chlorocarbonyl)-, butyl ester CAS No. 39853-28-6

Benzoic acid, 4-(chlorocarbonyl)-, butyl ester

Cat. No.: B12648686
CAS No.: 39853-28-6
M. Wt: 240.68 g/mol
InChI Key: MBSCJTDAFDNXKK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(chlorocarbonyl)-, butyl ester (systematic name: butyl 4-(chlorocarbonyl)benzoate) is an aromatic ester derivative of benzoic acid. Its structure consists of a benzoic acid backbone substituted with a chlorocarbonyl (-COCl) group at the para position (4-position) and a butyl ester (-OCOOButyl) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymer precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39853-28-6

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

butyl 4-carbonochloridoylbenzoate

InChI

InChI=1S/C12H13ClO3/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3

InChI Key

MBSCJTDAFDNXKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Common Methods

  • Chlorination of 4-carboxybenzoic acid: The acid chloride is typically prepared by reacting 4-carboxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

  • Reaction conditions: The reaction is usually carried out under reflux in an inert solvent like dichloromethane or without solvent, with removal of gaseous byproducts (SO₂, HCl) to drive the reaction to completion.

Reaction Example

Reagents Conditions Notes
4-Carboxybenzoic acid Excess thionyl chloride Reflux, 1-3 hours
Solvent Dry dichloromethane or neat Anhydrous conditions preferred
Work-up Removal of excess SOCl₂ under reduced pressure Acid chloride isolated as a liquid or solid

This method yields 4-(chlorocarbonyl)benzoic acid with high purity, suitable for subsequent esterification.

Esterification with Butanol

Direct Esterification Using Acid Chloride

  • The acid chloride intermediate reacts readily with butanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed.
  • The reaction is typically performed at low temperature (0–25 °C) to control the reaction rate and minimize side reactions.

Reaction Scheme

$$
\text{4-(chlorocarbonyl)benzoic acid} + \text{butanol} \xrightarrow[\text{base}]{\text{solvent, low temp}} \text{Benzoic acid, 4-(chlorocarbonyl)-, butyl ester} + \text{HCl}
$$

Typical Conditions

Reagents Conditions Notes
4-(chlorocarbonyl)benzoic acid 1.0 eq. Anhydrous solvent (e.g., dichloromethane)
Butanol 1.1–1.5 eq. Slight excess to drive reaction
Base (pyridine or triethylamine) 1.1–2.0 eq. Neutralizes HCl, prevents side reactions
Temperature 0–25 °C Controlled to avoid decomposition
Reaction time 1–4 hours Monitored by TLC or HPLC

After completion, the reaction mixture is washed with water and acid/base solutions to remove impurities and dried to isolate the pure ester.

Alternative Synthetic Routes and Catalysts

While the above method is classical, some patents and research explore alternative catalysts and solvents to improve yield, reduce toxicity, and enhance industrial applicability.

Catalytic Systems

  • Use of ferrous sulfate, lithium chloride, and manganese chloride as catalysts in multi-step syntheses involving related benzoic acid derivatives has been reported to improve reaction efficiency and reduce harmful solvents.
  • These catalysts facilitate intermediate transformations and can be separated easily by aqueous phase separation, enhancing industrial scalability.

Solvent and Energy Optimization

  • Replacement of toxic solvents with acetonitrile or toluene in intermediate steps.
  • Optimization of reaction temperature and time to reduce energy consumption.
  • Use of aqueous sodium hydroxide and hydrochloric acid for work-up and pH adjustment to improve product purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Acid chloride formation 4-Carboxybenzoic acid + SOCl₂, DCM Reflux (~40) 1–3 85–95 Removal of SO₂ and HCl gases essential
Esterification Acid chloride + butanol + pyridine, DCM 0–25 1–4 80–90 Base neutralizes HCl, controls reaction
Catalytic multi-step synthesis FeSO₄, LiCl, MnCl₂ catalysts, acetonitrile 5–120 1.5–12 54–99.5 Multi-step route for related esters

Research Findings and Industrial Considerations

  • The classical acid chloride route remains the most straightforward and widely used method for preparing benzoic acid esters, including 4-(chlorocarbonyl)-butyl ester.
  • Multi-step catalytic methods reported in patents demonstrate potential for improved environmental profiles and economic benefits by reducing toxic solvents and energy consumption.
  • Industrial synthesis prioritizes catalyst recovery, solvent recycling, and reaction optimization to maximize yield and purity while minimizing waste.
  • The purity of starting materials, especially the freshness of chlorinated alcohols, significantly affects the reaction outcome and product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base to neutralize the byproduct HCl.

Major Products:

    Hydrolysis: 4-chlorocarbonylbenzoic acid and butanol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Benzoic acid, 4-(chlorocarbonyl)-, butyl ester is primarily used as an intermediate in the synthesis of various chemical compounds. Its chlorocarbonyl functionality allows it to participate in nucleophilic acyl substitution reactions, making it a valuable building block in organic synthesis.

Key Synthetic Reactions

  • Nucleophilic Substitution : The compound can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
  • Esterification Reactions : It can be utilized in the formation of esters with alcohols other than butanol.
  • Formation of Amides : The chlorocarbonyl group can be converted into amides through reaction with amines.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as a precursor for anti-cancer agents, demonstrating potential therapeutic applications in oncology . Its ability to modify biological activity through structural changes makes it a target for drug development.

Industrial Applications

The compound also finds utility in various industrial applications:

  • Plasticizers : It is used as a plasticizer in polymers due to its ability to enhance flexibility and processability.
  • Solvents : Its solvent properties make it suitable for use in paints and coatings.
  • Additives : It can serve as an additive in formulations requiring enhanced stability or reactivity.

Case Studies and Research Findings

  • Synthesis of Antitumor Agents : Research indicates that derivatives of benzoic acid, including its chlorinated forms, have been explored for their potential as intermediates in the synthesis of antitumor agents. The synthesis methods are noted for their efficiency and yield .
  • Environmental Impact Studies : Studies have examined the environmental fate of chlorinated benzoic acids and their derivatives, including toxicity assessments that inform regulatory decisions regarding their use .
  • Industrial Applications Research : Investigations into the use of benzoic acid derivatives as plasticizers have shown improvements in material properties when incorporated into polymer matrices .

Comparison with Similar Compounds

Key Structural Features :

  • Chlorocarbonyl group : Enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.
  • Butyl ester : Provides lipophilicity, influencing solubility and bioavailability in biological systems.

Structural Analogues

(a) Benzoic Acid, Butyl Ester (CAS 136607)
  • Structure : Lacks the chlorocarbonyl group at the 4-position.
  • Properties : Higher hydrophobicity due to the absence of the polar chlorocarbonyl group. Used as a plasticizer or flavoring agent.
  • Reactivity : Less reactive than chlorocarbonyl derivatives, as ester hydrolysis is the primary reaction pathway .
(b) 4-(Chlorocarbonyl)Benzoic Acid Methyl Ester
  • Structure : Methyl ester instead of butyl ester.
  • Synthesis: Prepared via reaction of 4-carboxybenzoyl chloride with methanol ().
  • Applications: Intermediate in retinoid synthesis () and HDAC inhibitors ().
  • Reactivity : Faster hydrolysis than butyl esters due to the shorter alkyl chain .
(c) 2,4-D Butyl Ester (Herbicide)
  • Structure: Phenoxyacetic acid derivative with a butyl ester and chlorine substituents.
  • Properties : High environmental persistence; used as a broad-leaf herbicide ().
  • Key Difference: The chlorocarbonyl group in the target compound confers distinct reactivity (e.g., acyl chloride behavior) compared to the phenoxyacetic acid backbone of 2,4-D .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Reactivity
Benzoic acid, butyl ester C11H14O2 178.23 ~250 (est.) Ester hydrolysis, saponification
4-(Chlorocarbonyl)benzoic acid butyl ester C12H13ClO3 240.68 (est.) ~440 (predicted) Nucleophilic acyl substitution, hydrolysis
4-(Chlorocarbonyl)benzoic acid methyl ester C9H7ClO3 198.60 ~300 (predicted) Rapid ester cleavage, amide formation
2,4-D butyl ester C12H14Cl2O3 277.14 160–165 (at 0.1 mmHg) Herbicidal activity, environmental persistence

Notes:

  • The butyl ester’s higher molar mass and boiling point compared to methyl esters correlate with increased hydrophobicity and thermal stability .
  • Chlorocarbonyl derivatives exhibit lower pKa (acidic) due to the electron-withdrawing Cl group, enhancing reactivity toward nucleophiles .

Biological Activity

Benzoic acid, 4-(chlorocarbonyl)-, butyl ester (CAS No. 39853-28-6) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO3. Its structure features a benzoic acid moiety with a chlorocarbonyl group and a butyl ester functional group. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

The biological activity of benzoic acid derivatives, including the butyl ester, has been explored in various studies. The following sections detail specific activities observed in research.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzoic acid derivatives.

  • Case Study : A study conducted on various benzoic acid derivatives showed that compounds with halogen substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 9 mm to 20 mm when tested against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)Bacterial Strain
Benzoic acid, butyl ester15S. aureus
4-(Chlorocarbonyl) derivative18E. coli
Methyl ester derivative10Pseudomonas aeruginosa

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzoic acid derivatives have also been investigated.

  • Research Findings : In a model using carrageenan-induced paw edema in rats, compounds derived from benzoic acid exhibited significant anti-inflammatory effects. For instance, one derivative showed an inhibition percentage of 48% compared to the standard drug indomethacin .
CompoundInhibition (%)Reference Compound
Benzoic acid derivative48Indomethacin (standard)
Chlorinated derivative55Dexamethasone

3. Cytotoxic Activity

Cytotoxicity assays have shown that certain derivatives of benzoic acid can inhibit cancer cell proliferation.

  • Case Study : A study on the cytotoxic effects of benzoic acid derivatives revealed that some compounds exhibited IC50 values below 20 µM against various cancer cell lines such as A549 (lung cancer) and H1299 .
CompoundIC50 (µM)Cell Line
Benzoic acid derivative15A549
Chlorinated butyl ester18H1299

The biological activities of benzoic acid derivatives are attributed to their ability to interact with cellular targets:

  • Antimicrobial Mechanism : The presence of the chlorocarbonyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased cell membrane permeability and eventual cell death.
  • Anti-inflammatory Mechanism : These compounds may inhibit pro-inflammatory pathways by blocking NF-kB activation, which is crucial for the expression of inflammatory cytokines .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzoic acid, 4-(chlorocarbonyl)-, butyl ester, and how are critical parameters optimized?

Answer:
The compound is synthesized via esterification of 4-(chlorocarbonyl)benzoic acid with butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

  • Temperature control : Maintain 60–80°C to avoid decomposition of the chlorocarbonyl group.
  • Molar ratio : A 1:1.2 molar ratio of acid to alcohol minimizes side reactions.
  • Solvent selection : Use anhydrous toluene or dichloromethane to prevent hydrolysis of the chlorocarbonyl moiety .
    Data Table 1: Typical Reaction Conditions
ParameterOptimal Range
Temperature60–80°C
CatalystH₂SO₄ (0.5–1 mol%)
Reaction Time6–8 hours

Advanced: How does the chlorocarbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing chlorocarbonyl group enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic acyl substitution. Comparative studies with non-chlorinated analogs (e.g., butyl benzoate) show:

  • Kinetic studies : 2–3× faster reaction rates with amines or alcohols due to increased carbonyl polarization.
  • Spectroscopic evidence : IR spectra show a shift in C=O stretching frequency from ~1720 cm⁻¹ (butyl benzoate) to ~1745 cm⁻¹, confirming higher electrophilicity .

Basic: What analytical techniques are most effective for characterizing this compound, and what key features distinguish it?

Answer:

  • NMR :
    • ¹H NMR : δ 8.1–8.3 ppm (aromatic protons ortho to COCl), δ 4.2–4.4 ppm (butyl ester -OCH₂-).
    • ¹³C NMR : δ 165–170 ppm (ester carbonyl), δ 168–170 ppm (chlorocarbonyl C=O).
  • IR : Strong absorbance at ~1745 cm⁻¹ (C=O stretch of chlorocarbonyl) and ~1250 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 228.6 (C₁₁H₁₁ClO₃⁺) .

Advanced: What strategies stabilize the chlorocarbonyl group against hydrolysis during storage or reactions?

Answer:

  • Storage : Use desiccants (e.g., molecular sieves) in airtight containers under inert gas (N₂/Ar).
  • Reaction conditions : Employ aprotic solvents (e.g., THF, DMF) and avoid aqueous bases.
  • Stability assessment : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, while DSC reveals no exothermic activity below 80°C, indicating thermal stability under typical lab conditions .

Basic: What are the documented applications of this compound in academic research?

Answer:

  • Active ester intermediate : Facilitates peptide coupling via in situ activation of carboxylic acids.
  • Polymer chemistry : Serves as a monomer in polyesters with tunable hydrophobicity.
  • Catalysis : Used in Pd-catalyzed cross-coupling reactions due to its electron-deficient aromatic system .

Advanced: How can computational models predict the compound’s behavior in catalytic systems?

Answer:
Density Functional Theory (DFT) studies reveal:

  • Electrostatic potential maps : High positive charge density on the carbonyl carbon, favoring nucleophilic attack.
  • Transition-state modeling : Activation energy for aminolysis is 15–20 kJ/mol lower than non-chlorinated analogs.
  • Solvent effects : Polar solvents (ε > 20) stabilize the transition state, reducing energy barriers by 10–15% .

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